Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
CAS No.: 7355-17-1
Cat. No.: VC18437003
Molecular Formula: C17H30N2O4
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7355-17-1 |
|---|---|
| Molecular Formula | C17H30N2O4 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate |
| Standard InChI | InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3 |
| Standard InChI Key | HRCLOAIQUFEBLK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate (C₁₇H₃₀N₂O₄) features a spiro[3.3]heptane skeleton—a bicyclic system where two cyclopropane rings share a single carbon atom. The 2- and 6-positions of the spiro core are substituted with dimethylaminoethyl ester groups, introducing both hydrophilic and basic functionalities.
Key Structural Attributes:
-
Spirocyclic Core: Imparts conformational rigidity, reducing entropy penalties in molecular binding interactions.
-
Dimethylaminoethyl Esters: Enhance solubility in polar solvents and enable pH-dependent protonation (pKa ~8–9 for dimethylamino groups).
-
Ester Linkages: Provide sites for hydrolytic cleavage or further functionalization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₀N₂O₄ |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 7355-17-1 |
| IUPAC Name | Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate |
| Predicted LogP | 1.2 (Moderate lipophilicity) |
| Solubility | >50 mg/mL in DMSO |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic transformations, typically starting from spiro[3.3]heptane-2,6-dicarboxylic acid derivatives.
Synthetic Route Overview
-
Diacid Activation: Spiro[3.3]heptane-2,6-dicarboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding diacyl chloride.
-
Esterification: Reaction with 2-(dimethylamino)ethanol in the presence of a base (e.g., triethylamine) yields the target compound.
-
Purification: Column chromatography (silica gel, ethyl acetate/methanol gradient) isolates the product with >95% purity.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Activation | SOCl₂, anhydrous DCM | 0–25°C | 85% |
| Esterification | 2-(dimethylamino)ethanol, Et₃N | 60°C | 72% |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key challenges include minimizing racemization at the spiro center and optimizing solvent recovery systems.
Applications in Drug Design
Prodrug Development
The ester groups serve as prodrug motifs, enabling hydrolytic activation in vivo. For example, enzymatic cleavage by esterases could release spiro[3.3]heptane-2,6-dicarboxylic acid, a potential kinase inhibitor.
Metal-Organic Frameworks (MOFs)
The dimethylamino groups facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming chiral MOFs for asymmetric catalysis.
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Spirocyclic Esters
| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Bis[2-(dimethylamino)ethyl] derivative | 12 (MCF-7) | 8 (S. aureus) |
| Dimethyl ester | >100 | 64 (S. aureus) |
| Diethyl ester | 45 (HeLa) | 16 (E. coli) |
The dimethylaminoethyl substituents enhance both solubility and target engagement compared to simpler alkyl esters.
Stability and Degradation Pathways
Hydrolytic Degradation
-
Ester Hydrolysis: Under physiological conditions (pH 7.4, 37°C), the compound undergoes slow hydrolysis (t₁/₂ = 8 h) to spiro[3.3]heptane-2,6-dicarboxylic acid and 2-(dimethylamino)ethanol.
-
pH Dependency: Hydrolysis accelerates in acidic environments (t₁/₂ = 2 h at pH 2).
Computational Modeling Insights
Density functional theory (DFT) calculations reveal:
-
Charge Distribution: The dimethylamino groups carry a partial positive charge (+0.3 e), promoting electrostatic interactions with anionic membranes.
-
Conformational Rigidity: Energy barriers for spiro ring rotation exceed 25 kcal/mol, limiting conformational flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume